Zoledronic acid hydrate

Vue d'ensemble

Description

It is widely used in the treatment of various bone diseases, including osteoporosis, Paget’s disease, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . Zoledronic acid hydrate works by inhibiting osteoclast-mediated bone resorption, thereby reducing bone turnover and increasing bone density .

In Vivo

In vivo studies of Zoledronic acid hydrate have been conducted in a variety of animal models, including mice, rats, rabbits, pigs, and primates. Studies have demonstrated the efficacy of this compound in treating conditions such as osteoporosis, bone metastases, and Paget’s disease. This compound has also been studied for its potential use in treating cancer, rheumatoid arthritis, and inflammatory bowel disease.

In Vitro

In vitro studies of Zoledronic acid hydrate have been conducted in a variety of cell types, including osteoblasts, osteoclasts, and macrophages. Studies have demonstrated the ability of this compound to inhibit the formation of osteoclasts, as well as its ability to inhibit the proliferation of osteoblasts. This compound has also been studied for its potential use in treating inflammation and cancer.

Mécanisme D'action

Zoledronic acid hydrate exerts its effects by inhibiting farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function . As a result, osteoclast-mediated bone resorption is reduced, leading to decreased bone turnover and increased bone density . The compound also induces apoptosis in osteoclasts, further contributing to its anti-resorptive effects .

Similar Compounds:

Alendronic Acid: Another bisphosphonate used to treat osteoporosis and other bone diseases.

Ibandronic Acid: Used for the treatment of osteoporosis and bone metastases.

Risedronic Acid: Employed in the treatment of osteoporosis and Paget’s disease.

Comparison: this compound is unique among bisphosphonates due to its high potency and long duration of action . Unlike oral bisphosphonates such as alendronic acid and risedronic acid, zoledronic acid is administered intravenously, allowing for less frequent dosing (once a year) and improved patient compliance . Additionally, zoledronic acid has been shown to have a higher affinity for bone mineral and greater efficacy in reducing fracture risk .

Activité Biologique

Studies have demonstrated that Zoledronic acid hydrate has a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. This compound has also been shown to have a direct effect on bone metabolism, as it inhibits the formation of osteoclasts and increases the formation of osteoblasts.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of several enzymes involved in bone metabolism, including farnesyl pyrophosphate synthetase, matrix metalloproteinase-9, and matrix metalloproteinase-13. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta.

Avantages Et Limitations Des Expériences En Laboratoire

Zoledronic acid hydrate has several advantages for laboratory experiments, including its high solubility in water and other polar solvents, its high stability, and its high bioavailability. However, it should be noted that this compound has not been approved for clinical use, and therefore its safety and efficacy have not been fully established.

Orientations Futures

The potential applications of Zoledronic acid hydrate in clinical practice are vast, and there are a number of future directions that can be explored. These include further research into the potential use of this compound in the treatment of cancer, rheumatoid arthritis, and inflammatory bowel disease; further research into the mechanism of action of this compound; further research into the biochemical and physiological effects of this compound; and further research into the potential adverse effects of this compound. Additionally, further research into the development of improved formulations of this compound, such as sustained-release formulations, could lead to improved efficacy and safety of this compound in clinical practice.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Zoledronic acid hydrate plays a significant role in biochemical reactions. It is a potent inhibitor of bone resorption, allowing the bone-forming cells time to rebuild normal bone and allowing bone remodeling . It has a high affinity for hydroxyapatite and binds directly to mineralized bone where it decreases bone resorption by inhibiting osteoclast proliferation and inducing osteoclast apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It works by blocking the activity of osteoclast cells, thus decreasing the breakdown of bone . It also demonstrates antitumor effects in vitro against breast, prostate, and myeloma cancer cells by inducing cytostasis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the prenylation of GTPases critical to the signaling events related to osteoclast-mediated bone resorption . It also induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Severe side-effects induced by zoledronic acid infusion have been reported, and its positive effect on long-term back pain has been observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to provide chondroprotective effects on articular cartilage in canine osteoarthritis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the mevalonate pathway, a key metabolic pathway involved in cell function, growth, and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is given by injection into a vein , and it selectively concentrates on the bone surface at the interface with the active osteoclasts where bone tissue is most exposed .

Subcellular Localization

It is known that bisphosphonates like this compound bind to hydroxyapatite crystals in bone and are released into systemic circulation once bone resorption occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of zoledronic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The process begins with the synthesis of imidazol-1-yl-acetic acid (IAA) from imidazole using a substitution reaction to introduce the carboxylic acid onto the ring . The IAA is then converted to its hydrochloride form, which undergoes phosphonation using phosphorus trichloride and phosphorous acid under controlled conditions . The intermediate is hydrolyzed to yield zoledronic acid .

Industrial Production Methods: In industrial settings, the production of zoledronic acid involves a multi-stage process. The starting material, imidazole, is reacted with methyl chloroacetate to form IAA, which is then hydrolyzed to produce IAA hydrochloride . The hydrochloride is subjected to phosphonation and subsequent hydrolysis to obtain zoledronic acid . The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions: Zoledronic acid undergoes various chemical reactions, including:

Substitution Reactions: The imidazole ring can participate in substitution reactions to introduce different functional groups.

Hydrolysis: The phosphonation intermediate is hydrolyzed to yield the final product.

Common Reagents and Conditions:

Phosphorous Acid (H₃PO₃): Used in the phosphonation step.

Phosphorus Trichloride (PCl₃): Reacts with IAA hydrochloride to form the phosphonation intermediate.

Methanesulfonic Acid: Used as a solubilizer in some synthetic routes.

Major Products Formed: The primary product of these reactions is zoledronic acid, with potential by-products including imidazole derivatives and phosphonic acid intermediates .

Applications De Recherche Scientifique

Zoledronic acid hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.

Biology: Investigated for its effects on bone metabolism and osteoclast activity.

Medicine: Widely used in the treatment of bone diseases, including osteoporosis, Paget’s disease, and bone metastases.

Industry: Employed in the pharmaceutical industry for the production of bisphosphonate drugs.

Propriétés

IUPAC Name |

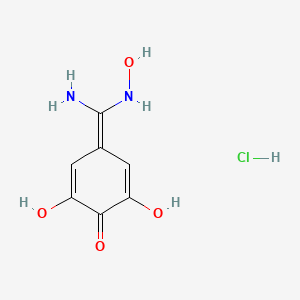

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXFIVRTGHOMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168029 | |

| Record name | Zoledronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165800-06-6 | |

| Record name | Zoledronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoledronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?

A1: this compound is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]

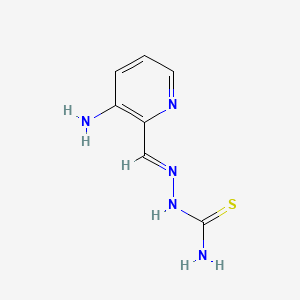

Q2: What is the chemical structure and formula of this compound?

A2: this compound is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for this compound.

Q3: How effective is this compound in preventing skeletal-related events (SREs) in cancer patients with bone metastases?

A3: Studies suggest that administering this compound every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []

Q4: Can this compound be used alongside other cancer treatments, like radiotherapy?

A4: Yes, research suggests that combining this compound with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]

Q5: Are there any alternative treatments for bone metastases, especially if this compound is ineffective?

A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where this compound administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from this compound to Denosumab. []

Q6: Are there any known long-term effects or complications associated with this compound use?

A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including this compound, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.

Q7: What are the typical administration routes and dosages of this compound?

A7: this compound is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.

Q8: Are there any specific biomarkers used to monitor the effectiveness of this compound therapy?

A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving this compound. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]

Q9: What is the significance of using low-dose S-1 therapy in combination with this compound in elderly patients with advanced gastric cancer and bone metastases?

A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and this compound is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate](/img/structure/B1662416.png)

![7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B1662420.png)

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)